

Preparation of 0.1 M MES Buffer: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(*N*-Morpholino)-ethanesulfonic acid

Cat. No.: B042003

[Get Quote](#)

In the landscape of biochemical and pharmaceutical research, the precise control of pH is not merely a procedural step but a cornerstone of experimental validity and reproducibility. Among the arsenal of buffering agents available, 2-(*N*-morpholino)ethanesulfonic acid, commonly known as MES, has distinguished itself as a reliable choice for a multitude of applications. This guide provides a comprehensive protocol for the preparation of a 0.1 M MES buffer solution, underpinned by scientific principles and practical insights to ensure optimal performance in your critical assays.

Introduction to MES Buffer: A "Good" Choice

MES is a zwitterionic buffer that belongs to the series of biological buffers developed by Dr. Norman Good and his colleagues in the 1960s. These "Good's buffers" were designed to meet a specific set of criteria ideal for biological research, including high water solubility, minimal permeability through biological membranes, and low interference with biological processes.

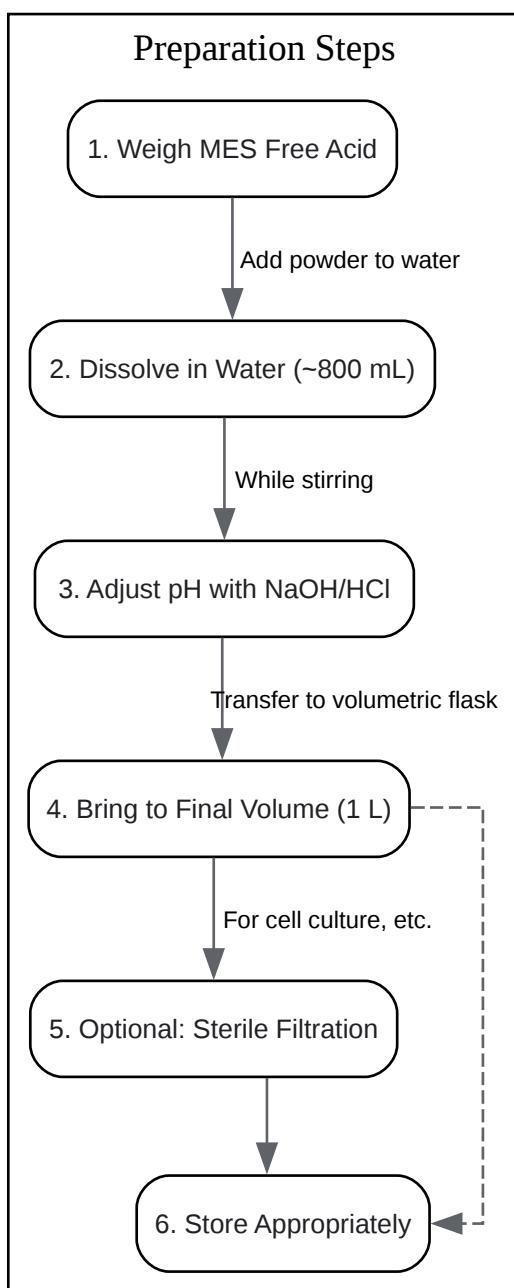
With a pKa of approximately 6.15 at 25°C, MES is an excellent choice for maintaining a stable pH in the slightly acidic range of 5.5 to 6.7. This characteristic makes it particularly suitable for a variety of applications, including enzyme assays, protein purification, electrophoresis, and as a component in cell culture media. A key advantage of MES is its minimal interaction with metal ions, a crucial feature for experiments where metal chelation could interfere with results. Furthermore, its low UV absorbance does not interfere with spectrophotometric measurements.

Key Properties of MES Buffer

A thorough understanding of the physicochemical properties of MES is essential for its effective application.

Property	Value	Source(s)
Chemical Formula	<chem>C6H13NO4S</chem>	
Molecular Weight	195.24 g/mol (Free Acid)	
pKa (at 25°C)	~6.15	
Effective pH Range	5.5 – 6.7	
Appearance	White crystalline powder	
Solubility	Highly soluble in water	

Protocol: Preparation of 1 Liter of 0.1 M MES Buffer


This protocol details the step-by-step procedure for preparing a 1 L solution of 0.1 M MES buffer. The choice between starting with MES free acid or its sodium salt will determine the initial pH of the solution and the subsequent need for pH adjustment.

Materials and Reagents

- MES free acid (MW: 195.24 g/mol)
- Deionized (DI) or distilled water
- 1 M Sodium Hydroxide (NaOH) solution
- 1 M Hydrochloric Acid (HCl) solution
- Calibrated pH meter
- Magnetic stirrer and stir bar
- 1 L volumetric flask

- Beakers and graduated cylinders
- 0.22 μm sterile filter (optional, for sterile applications)

Preparation Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for 0.1M MES Buffer Preparation.

Step-by-Step Procedure

- Calculate and Weigh MES Free Acid: To prepare 1 L of a 0.1 M solution, you will need:
 - $0.1 \text{ mol/L} * 1 \text{ L} * 195.24 \text{ g/mol} = 19.524 \text{ g}$ of MES free acid.
 - Accurately weigh 19.524 g of MES free acid powder using an analytical balance.
- Dissolve the MES Powder:
 - Pour approximately 800 mL of deionized water into a beaker.
 - Place a magnetic stir bar in the beaker and place it on a magnetic stirrer.
 - Gradually add the weighed MES powder to the water while stirring. Continue stirring until the powder is completely dissolved. The initial pH of the solution will be acidic, typically between 2.5 and 3.5.
- Adjust the pH:
 - Calibrate your pH meter according to the manufacturer's instructions using standard buffers.
 - Immerse the pH electrode in the MES solution.
 - Slowly add 1 M NaOH dropwise while continuously monitoring the pH. Add the base cautiously as the pH approaches your target value to avoid overshooting.
 - If you overshoot the target pH, you can use 1 M HCl to adjust it back down.
 - Continue adding NaOH or HCl until the desired pH within the buffer's effective range (5.5 - 6.7) is reached and stable.
- Bring to Final Volume:
 - Once the desired pH is achieved, carefully transfer the solution to a 1 L volumetric flask.
 - Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask to ensure all the buffer is transferred.

- Add deionized water to the flask until the bottom of the meniscus reaches the 1 L mark.
- Cap the flask and invert it several times to ensure the solution is thoroughly mixed.
- Sterilization (Optional):
 - For applications requiring sterility, such as cell culture, filter the buffer solution through a 0.22 µm sterile filter into a sterile container. Autoclaving is generally not recommended as it can cause the MES solution to turn a light yellow, although the pH may not change significantly.

Best Practices and Troubleshooting

- Temperature Dependence: The pKa of MES is temperature-dependent. For critical applications, it is advisable to adjust the pH of the buffer at the temperature at which it will be used. The pKa of MES decreases as the temperature increases.
- Starting Material: If you start with MES sodium salt, the initial pH will be higher. You will need to use HCl to lower the pH to the desired value. Using a combination of MES free acid and MES sodium salt can also be an effective way to prepare the buffer, requiring minimal pH adjustment.
- Concentrated Stock Solutions: It can be convenient to prepare a more concentrated stock solution (e.g., 0.5 M or 1 M) and then dilute it to the working concentration as needed. Ensure the pH is adjusted in the concentrated stock before final dilution.
- Storage: Store the prepared MES buffer solution at 2-8°C in a tightly sealed container. When stored properly, the solution is stable for several months. Always inspect the solution for any signs of microbial growth or precipitation before use.

Applications in Research and Development

The utility of 0.1 M MES buffer spans a wide range of scientific disciplines:

- Biochemistry and Molecular Biology: MES is frequently used in enzyme kinetics studies and protein purification protocols, including various forms of chromatography.

- Electrophoresis: It serves as a running buffer in SDS-PAGE, particularly for resolving small proteins.
- Cell Culture: MES can be included in cell culture media to provide a stable pH environment, which is crucial for cell viability and growth.
- Pharmaceutical Research: In drug formulation, MES buffers can help maintain the stability of active pharmaceutical ingredients.

Conclusion

The preparation of a 0.1 M MES buffer is a fundamental procedure in many research laboratories. By following this detailed protocol and adhering to the outlined best practices, researchers can ensure the preparation of a high-quality, reliable buffer solution. The inherent properties of MES, as one of the original "Good's buffers," make it an invaluable tool for maintaining precise pH control in a variety of sensitive biological and chemical experiments, thereby contributing to the integrity and reproducibility of scientific findings.

- To cite this document: BenchChem. [Preparation of 0.1 M MES Buffer: A Detailed Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b042003#how-to-prepare-0-1m-mes-buffer-solution\]](https://www.benchchem.com/product/b042003#how-to-prepare-0-1m-mes-buffer-solution)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com